
3,4-Dihydroxybenzene-1,2-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of benzenediols. It is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a benzene ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzene-1,2-disulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene). The reaction is carried out using fuming sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters, such as temperature, concentration of sulfonating agents, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
3,4-Dihydroxybenzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechol derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced catechol derivatives, and various substituted benzenes.
科学的研究の応用
3,4-Dihydroxybenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including colorimetric assays and complexometric titrations.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dihydroxybenzene-1,2-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form complexes with metal ions, which is crucial in its role as a chelating agent. Additionally, its redox properties allow it to participate in oxidation-reduction reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Lacks sulfonic acid groups, making it less soluble in water.
Resorcinol (1,3-Dihydroxybenzene): Has hydroxyl groups at different positions, leading to different chemical properties.
Hydroquinone (1,4-Dihydroxybenzene): Also lacks sulfonic acid groups and has different reactivity.
Uniqueness
3,4-Dihydroxybenzene-1,2-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong chelating properties.
特性
CAS番号 |
31288-31-0 |
|---|---|
分子式 |
C6H6O8S2 |
分子量 |
270.2 g/mol |
IUPAC名 |
3,4-dihydroxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C6H6O8S2/c7-3-1-2-4(15(9,10)11)6(5(3)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |
InChIキー |
CJAZCKUGLFWINJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


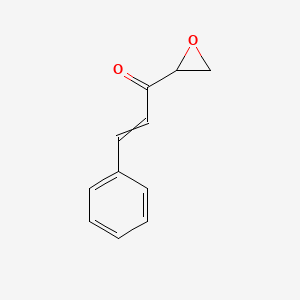
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
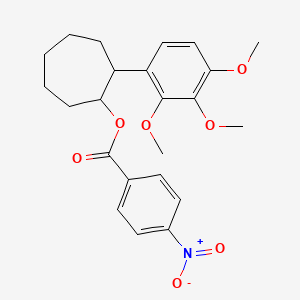
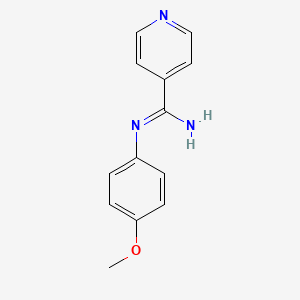
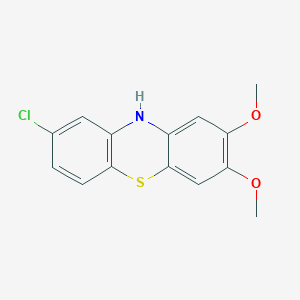
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
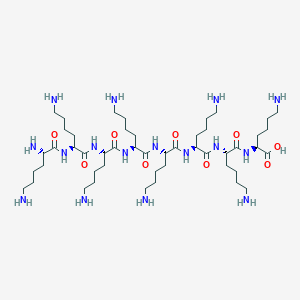
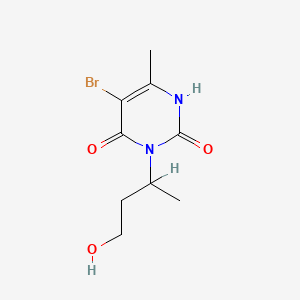

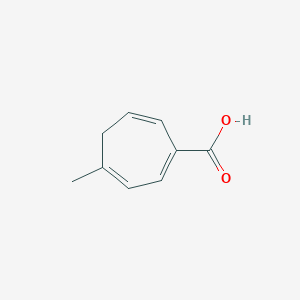


![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
